N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide - 312735-12-9

N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Catalog Number: EVT-1370496
CAS Number: 312735-12-9
Molecular Formula: C18H16ClN3OS
Molecular Weight: 357.9g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-Chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide belongs to the class of dihydropyrimidines (DHPMs), a class of heterocyclic compounds with a wide range of pharmacological properties. This specific compound is of interest in scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. , ,

Synthesis Analysis

N-(4-Chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can be synthesized via the Biginelli reaction, a multicomponent reaction that involves the condensation of an aldehyde (benzaldehyde in this case), a β-ketoester (ethyl acetoacetate), and a urea or thiourea (thiourea in this case). , The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid. ,

Molecular Structure Analysis

The molecular structure of N-(4-Chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide consists of a dihydropyrimidine ring with a phenyl group at position 4, a thioxo group at position 2, and a carboxamide group at position 5. The carboxamide group is further substituted with a 4-chlorophenyl group. The tetrahydropyrimidine ring typically adopts a twist-boat conformation, and the phenyl rings are usually nearly orthogonal to the pyrimidine ring. , ,

Chemical Reactions Analysis

N-(4-Chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can undergo various chemical reactions due to the presence of reactive functional groups like the thioxo and carboxamide groups. It can be used as a building block for the synthesis of more complex heterocyclic systems, such as thiazolo[3,2-a]pyrimidines. , , These reactions typically involve alkylation, cyclization, or condensation with various reagents.

Applications
  • Antimicrobial Research: Studies have demonstrated its activity against various bacterial and fungal strains, suggesting its potential as a novel antimicrobial agent. ,
  • Antifungal Research: It has exhibited significant inhibition of fungal growth, offering possibilities for developing new antifungal therapies.
  • Anticancer Research: Preliminary research indicates its potential in inhibiting the growth of certain cancer cell lines, prompting further investigation for its anticancer properties.
  • Synthetic Chemistry: It serves as a valuable building block in synthesizing more complex heterocyclic systems, expanding the chemical space for exploring new bioactive compounds. ,

4-(4-Acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester

Compound Description: This compound was synthesized in a two-step reaction process and its structure was confirmed through spectroscopic analysis (IR, 1H NMR, elemental analysis) and single-crystal X-ray diffraction. The dihydropyrimidine ring of this compound adopts a twist-boat conformation. The crystal structure is stabilized by various intermolecular interactions.

Relevance: This compound shares the core 6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine structure with N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. The key difference is the presence of an acetoxy group on the 4-phenyl ring, an acetyl group at position 3, and an ethyl ester instead of a carboxamide group at position 5.

N-(2-(phenyl)-4-oxothiazolidin-3-yl)-6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide derivatives

Compound Description: This series of pyrimidine derivatives were synthesized from 2-nitrobenzaldehyde, ethyl acetoacetate, and urea. They exhibited promising in vitro antibacterial activity against various gram-positive and gram-negative bacteria, as well as against two fungal strains. In vitro studies also showed anticancer potential against the MCF-7 human breast cancer cell line.

Relevance: These derivatives share a similar core structure with N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, featuring the 6-methyl-4-phenyl-1,2,3,4-tetrahydropyrimidine scaffold. The main differences are the presence of an oxo group instead of a thioxo group at position 2, and a 2-(phenyl)-4-oxothiazolidin-3-yl substituent on the carboxamide at position 5.

Aryl substituted ethyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

Compound Description: Eight aryl substituted ethyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates were investigated to understand the effect of various functional groups on molecular conformation and crystal packing. A key feature observed was a short intramolecular C-H⋯π interaction between an aromatic hydrogen of the aryl ring and the double bond within the tetrahydropyrimidine ring, contributing to the molecular conformation stability.

Relevance: These compounds are closely related to N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, sharing the 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine core structure. The primary difference is the presence of an ethyl ester group at position 5 instead of the carboxamide group. These compounds exemplify the effect of various aryl substitutions on the 4-phenyl ring.

Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound exhibits a twisted boat conformation of the tetrahydropyrimidine ring, stabilized by an intramolecular C—H⋯π interaction. The crystal structure is further stabilized by intermolecular N—H⋯O chains and centrosymmetric N—H⋯S dimers.

Relevance: This compound is highly similar to N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, differing only in the presence of an ethyl ester at position 5 instead of the carboxamide group. This direct comparison highlights the structural impact of the 5-carboxamide substitution on N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide.

Ethyl 4‐(4,5‐dimethoxy‐2‐nitrophenyl)‐6‐methyl‐1‐phenyl‐2‐thioxo‐1,2,3,4‐tetrahydropyrimidine‐5‐carboxylate

Compound Description: The pyrimidine ring of this compound adopts a screw boat conformation, with two atoms (one carbon and one nitrogen) deviating from the plane formed by the remaining atoms. In the crystal structure, centrosymmetric dimers are formed through N—H⋯S hydrogen bonds.

Relevance: This compound is related to N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide through the shared 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine core. The key structural differences are the 4,5-dimethoxy-2-nitrophenyl substitution at position 4, a phenyl group at position 1, and an ethyl ester at position 5.

Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound has four independent molecules in its asymmetric unit, forming dimers through N—H⋯S hydrogen bonds. Some disorder was observed in the carboxylate O atoms, the methylene and methyl groups, and the fluorine and hydrogen atoms of the difluorophenyl ring.

Ethyl 4-(2-bromo-5-fluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: The pyrimidine ring of this compound adopts a flattened envelope conformation. Both halogenated and unsubstituted phenyl rings are nearly orthogonal to the pyrimidine ring. Disorder was observed in the ethoxy group.

Relevance: This compound relates to N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide by sharing the 6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine core structure. The main differences are the 2-bromo-5-fluorophenyl substituent at position 4 and an ethyl ester group at position 5.

1,2,3,4-Tetrahydro-N-(Substitutedphenyl)-6-methyl-4-(4-(phenoxymethyl)phenyl)-2-thioxopyrimidine-5-carboxamides

Compound Description: These novel pyrimidine derivatives were synthesized via Biginelli condensation. They showed promising antimicrobial activity against a range of gram-positive and gram-negative bacteria, and fungal strains.

Relevance: These compounds are structurally related to N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, sharing the 6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide core structure. The main difference lies in the substitution of the 4-phenyl group with a 4-(phenoxymethyl)phenyl group.

N-[2-chloro-4-(trifluoromethyl) phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides

Compound Description: This series of compounds was synthesized through acid-catalyzed cyclocondensation of N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide, thiourea, and various substituted benzaldehydes. They were evaluated for their antimicrobial activity.

Relevance: These compounds belong to the same structural class as N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, sharing the 6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide scaffold. The key difference is the N-[2-chloro-4-(trifluoromethyl) phenyl] substituent on the carboxamide group at position 5.

N-(4-Fluorophenyl)-6-methyl-2-oxo-1, 2, 3, 4-Tetrahydropyrimidine-5-Carboxamides

Compound Description: These derivatives were synthesized and evaluated for their HIV integrase (IN) inhibitory activity. Although they showed promising in vitro IN inhibition, they failed to exhibit anti-HIV activity in cell culture due to cytotoxicity.

Relevance: These compounds are structurally related to N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, sharing the 6-methyl-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxamide core structure. The key differences are the presence of an oxo group instead of thioxo at position 2 and an N-(4-fluorophenyl) substituent on the carboxamide group at position 5.

6-Methyl-2-oxo-N-(4-(Piperidin-1-yl) Phenyl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide Derivatives

Compound Description: These Biginelli dihydropyrimidines were synthesized and evaluated for their antimicrobial, antifungal, and antimalarial activities.

Relevance: These compounds are structurally related to N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, sharing the 6-methyl-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxamide core structure. The key differences are the presence of an oxo group instead of thioxo at position 2 and a N-(4-(piperidin-1-yl) phenyl) substituent on the carboxamide group at position 5.

Ethyl 4-(4-chloro-3-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound features a dihydropyrimidine ring adopting a shallow-boat conformation, with a dihedral angle of 81.91(17)° with the phenyl ring. The crystal structure is stabilized by N—H...O, N—H...S, and C—H...F hydrogen bonds, and C—H...π interactions.

Relevance: This compound is closely related to N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, sharing the 6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine core structure. The key differences are the 4-chloro-3-fluorophenyl group at position 4 and an ethyl ester group at position 5 instead of the carboxamide group.

Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound exhibits a conformation stabilized by an intramolecular C—H⋯π interaction. The dihedral angles between the planes of the 4-(trifluoromethyl)phenyl and ester groups with the plane of the six-membered tetrahydropyrimidine ring are 81.8(1) and 16.0(1)°, respectively. The crystal structure is stabilized by intermolecular N—H⋯S hydrogen bonds forming dimers and N—H⋯O interactions generating hydrogen-bonded chains.

Relevance: This compound shares the 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine core with N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. The key structural differences are the 4-(trifluoromethyl)phenyl group at position 4 and an ethyl ester group at position 5 instead of the carboxamide group.

N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamides

Compound Description: These compounds were synthesized by reacting N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and various aromatic aldehydes. They were further utilized to synthesize thiazolo[3,2-a]pyrimidine derivatives. Both sets of compounds showed promising antimicrobial activity.

Relevance: These compounds are directly related to N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, differing only in the presence of a general aryl group at position 4 instead of a phenyl group. This series exemplifies the impact of different aryl substitutions at position 4 on the biological activity of the molecule.

Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

Compound Description: This compound was synthesized by reacting N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. It showed strong in vitro antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines.

Relevance: This compound was synthesized using ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a starting material, which is a closely related compound to N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. The difference lies in the presence of an ethyl ester group instead of the carboxamide group at position 5.

N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Compound Description: This compound was used as a key intermediate in the synthesis of various new 1,2,3,4-tetrahydropyrimidine-2-thione derivatives, including thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazipen derivatives.

Relevance: This compound shares the core 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide structure with N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. The key difference is the N-(2-pyridyl) substituent on the carboxamide group at position 5.

4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Compound Description: This compound was used as a starting material for the synthesis of various thiazolo[3,2-a]pyrimidines, triazolo[4,3-a]pyrimidines, and pyrimido[2,1-c]triazine derivatives.

Relevance: This compound shares the core 4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine structure with N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. The key differences are the absence of the 6-methyl group and the presence of a carbonitrile group at position 5 instead of the carboxamide group.

1,2-bis-sulfonamide derivatives

Compound Description: This class of compounds includes a wide variety of structures with various substitutions on the sulfonamide groups. They have been investigated as modulators of chemokine receptors.

Relevance: While these compounds do not share the complete core structure of N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, they are mentioned in a paper that discusses a wide range of structurally related compounds, including several tetrahydropyrimidine derivatives. This highlights the broader context of dihydropyrimidine chemistry and potential applications in various therapeutic areas.

6-methyl-4-aryl-N-aryl dihydropyrimidinone/thiones and N-heteroaryl-3-(para-methoxy benzyl) amino but-enamides

Compound Description: These two classes of compounds were synthesized and evaluated for their in vitro antileishmanial activity against Leishmania major promastigotes. Specifically, compound A10, which is a dihydropyrimidinethione derivative (4-(3-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide), showed significant anti-leishmanial activity.

Relevance: The dihydropyrimidinethione derivatives are structurally related to N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, sharing the 6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide core. The variation lies in the aryl substituents on both the 4-position of the pyrimidine ring and the carboxamide group. This study highlights the importance of subtle structural changes on biological activity within this class of compounds.

1‐(4‐(2‐hydroxyphenyl)‐6‐methyl‐1‐phenyl‐2‐thioxo‐1,2,3,4‐tetrahydropyrimidin‐5‐yl)ethanone

Compound Description: This compound was synthesized via a three-component condensation reaction using phenylthiourea, salicylaldehyde, and methyl-3-oxobutanoate. It demonstrated good inhibitory action against acetylcholinesterase, α-glycosidase, and human carbonic anhydrase isoforms I and II. Additionally, it exhibited antioxidant activity in several in vitro assays.

Relevance: This compound is structurally related to N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, sharing the 6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine core structure. The key differences are the 4-(2-hydroxyphenyl) group at position 4, a phenyl group at position 1, and an ethanone group at position 5 instead of the carboxamide group.

4-substituted-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid N-[4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-phenyl]-hydrazides

Compound Description: This series of compounds was designed using molecular docking studies targeting the PPAR-γ active site. They were synthesized and characterized, showing antidiabetic activity comparable to the standard drug pioglitazone in alloxan-induced diabetic rats.

Relevance: These compounds are structurally related to N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, sharing the 6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine core structure. The primary difference lies in the substitution at position 5, where these compounds have a carboxylic acid N-[4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-phenyl]-hydrazide group instead of the carboxamide group. This series demonstrates the potential for designing novel antidiabetic agents based on the dihydropyrimidine scaffold.

Methyl 4-(8-hydroxyquinolin-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (PYHQ) and 4-(8-hydroxyquinolin-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide (PYAHQ)

Compound Description: These compounds, PYHQ and PYAHQ, were synthesized using the Biginelli reaction. PYHQ was reacted with aniline to yield PYAHQ. Transition metal chelates of PYAHQ were prepared and characterized, and both PYAHQ and its metal chelates exhibited good antifungal activity.

Relevance: These compounds are structurally related to N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, sharing the 6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide core structure. The key differences are the 4-(8-hydroxyquinolin-5-yl) group at position 4, an oxo group at position 2 instead of a thioxo group, and the presence of a methyl ester (PYHQ) or a phenyl carboxamide (PYAHQ) at position 5.

6-methyl-5-(N-methylcarbamoyl)-4-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione monohydrate and 4-(4-chlorophenyl)-6-methyl-5-(N-methylcarbamoyl)-1,2,3,4-tetrahydropyrimidine-2-thione monohydrate

Compound Description: These two carbamoyl-substituted dihydropyrimidines were structurally characterized and found to possess features similar to 1,4-dihydropyridine calcium channel blockers. In both structures, the pyrimidine ring adopts a flattened boat conformation and the carbamoyl side chain is in an extended conformation with an anticlinal orientation.

Relevance: These compounds are structurally related to N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, sharing the 6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine core structure. The main difference is the presence of a N-methylcarbamoyl group at position 5 instead of the carboxamide group.

N-methylphenobarbital and its Thio Derivatives

Compound Description: N-methylphenobarbital and its thio derivatives (N-methyl-2-thiophenobarbital, N-methyl-4-thiophenobarbital, N-methyl-2,4-dithiophenobarbital, and N-methyl-2,4,6-trithiophenobarbital) were investigated to understand the influence of sulfur substituents on molecular geometry and packing. The study revealed that the sulfur substitutions affected the heterocyclic ring puckering and hydrogen-bonding patterns in these derivatives.

Relevance: While these compounds do not directly share the core structure of N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, they highlight the impact of modifying carbonyl groups with thiocarbonyl groups in structurally similar heterocyclic compounds. This provides insight into the potential effects of sulfur substitutions on the properties of N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide.

5-cyano-4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine

Compound Description: This compound was used as a starting material for the synthesis of several thiazolo[3,2-a]pyrimidines and triazolo[4,3-a]pyrimidines. Alkylation of this compound at the sulfur atom, followed by cyclization reactions, provided access to these fused heterocyclic systems.

Relevance: This compound shares the core 4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine structure with N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. The key differences are the absence of the 6-methyl group and the presence of a cyano group at position 5 instead of the carboxamide group.

N-(2-(4-substituted phenyl)-3-(2-(1,3-dioxoisoindolin-2-yloxy)ethyl)-5-oxoimidazolidin-1-yl)-3-(2-(1,3-dioxoisoindolin-2-yloxy)ethyl)-6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides and N-(2-(4-substituted phenyl)-3-(2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yloxy)ethyl)-5-oxoimidazolidin-1-yl)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-oxazolo/thiazolo[3,2-a]pyrimidine-6-carboxamides

Compound Description: These complex heterocyclic compounds were synthesized in a multi-step reaction sequence using 6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a key intermediate. Eight of these compounds were screened for their antibacterial activity.

Relevance: These compounds incorporate the 6-methyl-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide core structure found in N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, but with significant modifications involving the incorporation of imidazolidinone, oxazolo, and thiazolo rings, along with various substituents. These complex structures represent a significant departure from the simpler core structure while still demonstrating the versatility of the dihydropyrimidine scaffold.

Properties

CAS Number

312735-12-9

Product Name

N-(4-chlorophenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

IUPAC Name

N-(4-chlorophenyl)-6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9g/mol

InChI

InChI=1S/C18H16ClN3OS/c1-11-15(17(23)21-14-9-7-13(19)8-10-14)16(22-18(24)20-11)12-5-3-2-4-6-12/h2-10,16H,1H3,(H,21,23)(H2,20,22,24)

InChI Key

NFMRTIPZFYOCOS-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.